molecular formula C19H22N6OS B2812867 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzylthio)ethan-1-one CAS No. 2320209-41-2

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzylthio)ethan-1-one

Cat. No. B2812867
CAS RN: 2320209-41-2
M. Wt: 382.49
InChI Key: QPPQOFZAGKTLJE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, the triazolo[4,3-b]pyridazine ring structure can participate in cycloaddition reactions .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Ilić et al. (2011) explored the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives with potential antiproliferative activity. These compounds showed significant inhibition of endothelial and tumor cell proliferation, suggesting their usefulness in cancer research and therapy (Ilić et al., 2011).

Antimicrobial Properties

Research by Abdel-Aziz et al. (2008) synthesized novel pyridazine derivatives with a thiazolo[3,2-a]benzimidazole moiety. These compounds exhibited moderate antimicrobial effects against certain bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Abdel-Aziz et al., 2008).

Spectral Characterization in Chemical Research

Mahmoud et al. (2012) conducted a study on the synthesis and spectral characterization of phthalazinone derivatives, including compounds related to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzylthio)ethan-1-one. This research is crucial in understanding the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).

Novel Biologically Active Compounds

Hussain et al. (2014) developed a diversity-oriented synthetic approach for annulated benzodiazepines, including derivatives of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzylthio)ethan-1-one. This research contributes to the discovery of new biologically active compounds or drug lead molecules (Hussain et al., 2014).

properties

IUPAC Name

2-benzylsulfanyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c26-19(14-27-13-16-5-2-1-3-6-16)24-10-4-9-23(11-12-24)18-8-7-17-21-20-15-25(17)22-18/h1-3,5-8,15H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPQOFZAGKTLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CSCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one

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